2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a sulfanyl-acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-7-8-12-18(14)24-19(27)13-29-23-25-21-20(15(2)16(3)30-21)22(28)26(23)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFXUIDIHSHQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps. One common route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This intermediate is then reacted with appropriate reagents to introduce the phenyl and sulfanyl-acetamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, biological activities, and relevant case studies.
IUPAC Name
This compound
Molecular Formula
C15H16N2O2S
Molecular Weight
284.36 g/mol
Structural Features
The compound features a thienopyrimidine core which is known for its diverse biological activities. The sulfanyl group enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
Thienopyrimidine derivatives are recognized for their pharmacological properties, including:
- Anticancer Activity : Research indicates that similar compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have shown cytotoxic effects on leukemia cells, suggesting potential as anticancer agents.
- Antimicrobial Properties : Studies have demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal strains. The mechanism typically involves disrupting vital cellular processes in microorganisms.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical cellular signaling pathways. This could lead to therapeutic applications in diseases where such pathways are dysregulated.
Receptor Modulation
There is potential for this compound to interact with various receptors that modulate gene expression or metabolic processes. This could be particularly relevant in drug design for conditions like diabetes or obesity.
Case Study 1: Anticancer Effects
A study conducted on the effects of thienopyrimidine derivatives on acute biphenotypic leukemia MV4-11 cells revealed significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels. The results indicated that these compounds could effectively target cancer cell proliferation at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, thienopyrimidine derivatives were tested against various pathogens. The results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; effective against leukemia cells |
| Antimicrobial | Significant activity against bacterial and fungal strains; disrupts critical cellular processes |
| Enzyme Inhibition | Potential to inhibit enzymes involved in cellular signaling pathways |
| Receptor Modulation | Possible interactions with receptors affecting gene expression and metabolic processes |
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-2-thienyl)-2-(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
- 2-[(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
What sets 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.5 g/mol. The IUPAC name is 2-[(5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide . Its unique structure includes a thienopyrimidine core and a sulfanyl group that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[(5,6-dimethyl-4-oxo... |
The biological activity of this compound primarily involves the inhibition of key enzymes in the purine biosynthesis pathway. It has been shown to inhibit Glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (ATIC) , both critical enzymes in the de novo purine synthesis pathway. The inhibition constants (Ki) for GARFTase and ATIC are reported as 2.97 µM and 9.48 µM respectively .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibitory activity against triple-negative breast cancer cells with IC50 values indicating effective cytotoxicity .
Structure-Activity Relationships (SAR)
The presence of specific substituents on the thienopyrimidine core significantly influences the biological activity of these compounds. For example:
- Methyl groups at positions 5 and 6 enhance solubility and biological activity.
- The sulfanyl group is crucial for interaction with target enzymes.
- Variations in the aromatic moiety (e.g., changing from methyl to methoxy groups) can modulate potency against specific cancer types.
Case Studies
- In Vitro Studies : A study conducted by Yong et al. synthesized several derivatives based on this scaffold and tested them against MDA-MB-231 breast cancer cells. Compounds showed varying degrees of inhibition, with some achieving over 80% cytotoxicity at low concentrations .
- Mechanistic Insights : Research indicated that the compound's mechanism involves not only direct enzyme inhibition but also modulation of apoptotic pathways in tumor cells, suggesting a dual mechanism that could enhance therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux in polar solvents (e.g., ethanol or DMF) .
- Sulfanyl-acetamide coupling : Reaction of the core with 2-mercapto-N-(2-methylphenyl)acetamide using catalysts like triethylamine in anhydrous conditions .
- Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures to achieve >95% purity .
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Core formation | Ethanol | 80–90°C | None | 60–70% |
| Sulfanyl coupling | DMF | 25–30°C | Triethylamine | 75–85% |
Q. What solvents and storage conditions are recommended for handling this compound?
The compound is soluble in DMSO and ethanol but insoluble in water. Store at –20°C in airtight, light-protected containers to prevent degradation. Neutral pH buffers are preferred for biological assays to avoid hydrolysis of the sulfanyl group .
Q. Which spectroscopic and chromatographic methods are used for structural validation?
- NMR : H and C NMR in DMSO-d6 to confirm the thienopyrimidine core and acetamide substituents (e.g., δ 10.10 ppm for NHCO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : To verify C, H, N, and S content (e.g., C: 45.29%, N: 12.23%) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl-acetamide coupling?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst screening : Test alternatives like DBU for improved coupling efficiency .
- Continuous flow reactors : Enhance mixing and heat transfer for scalable synthesis (85–90% yield) .
Q. How to address contradictions in reported biological activity data (e.g., varying IC50 values)?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolic interference checks : Pre-treat samples with CYP450 inhibitors to rule out enzyme-mediated degradation .
- Structural analogs : Compare activity with derivatives lacking the 5,6-dimethyl or 2-methylphenyl groups to isolate pharmacophores .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking simulations : Model interactions with kinase targets (e.g., EGFR) using AutoDock Vina to prioritize synthetic targets .
- QSAR models : Correlate substituent electronegativity (e.g., methyl vs. chloro groups) with cytotoxicity .
Q. How to analyze stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor via HPLC for decomposition products (e.g., free thiols) .
- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (>150°C for intact structure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
